molecular formula C13H18ClNO2 B7947574 (R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride

(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B7947574
M. Wt: 255.74 g/mol
InChI Key: OBZABVTYQZJYCG-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Mechanism of Action

Properties

IUPAC Name

methyl 3-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZABVTYQZJYCG-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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